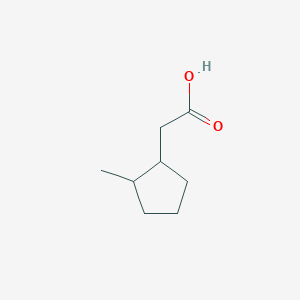

2-(2-methylcyclopentyl)acetic Acid

Description

Properties

IUPAC Name |

2-(2-methylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYZEGVCXVRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402265 | |

| Record name | 2-(2-methylcyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-98-4 | |

| Record name | 2-(2-methylcyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Malonic Ester Synthesis

The most widely cited method involves a two-step malonic ester synthesis, as described in Chemische Berichte (1938).

Step 1: Cyclopentane Derivative Formation

2-Methylcyclopentanol is treated with aqueous hydrobromic acid (HBr) under reflux to generate a brominated intermediate. This step proceeds via an acid-catalyzed nucleophilic substitution mechanism, where the hydroxyl group is replaced by bromide.

Step 2: Alkylation and Decarboxylation

The brominated intermediate reacts with sodium malonate diethyl ester in xylene at elevated temperatures (120–140°C). The alkylation of the malonate enolate is followed by hydrolysis and decarboxylation to yield this compound. While the exact yield is unreported in available literature, this method is noted for its simplicity and reliance on classical organic reactions.

Reaction Conditions and Optimization

Catalysts and Solvents

Yield Improvement Strategies

-

Malonic Ester Route : Increasing the equivalence of sodium malonate diethyl ester (1.5–2.0 eq) enhances alkylation efficiency.

-

Hydrogenation Adaptations : Continuous flow reactors, as proposed in the patent, could improve heat transfer and reduce side reactions in large-scale production.

Industrial Production Considerations

Scalability of Malonic Ester Synthesis

-

Purification : Recrystallization from ethanol-water mixtures achieves >95% purity.

-

Cost Efficiency : Xylene is recoverable via distillation, reducing solvent costs.

Challenges in Hydrogenation-Based Methods

-

Catalyst Reusability : Raney nickel catalysts degrade after 4–5 cycles, necessitating replacement.

-

Energy Intensity : High-pressure hydrogenation requires specialized equipment, increasing capital expenditure.

Comparative Analysis of Methods

Efficiency and Practicality

-

Malonic Ester Synthesis : Advantages include minimal side products and straightforward isolation. Limitations include reliance on stoichiometric HBr and elevated temperatures.

-

Hydrogenation-Carboxylation : Hypothetically scalable but unvalidated for cyclopentane systems. Requires significant optimization to address stereochemical and catalytic challenges.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

- 2-(2-Methylcyclopentyl)acetic acid is utilized as a building block in organic synthesis, facilitating the production of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes

- Common synthetic methods involve the reaction of 2-methylcyclopentanone with acetic acid derivatives under acidic or basic conditions. For instance, acetic anhydride can be used in the presence of sulfuric acid as a catalyst to achieve acetylation.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | SOCl2, PBr3 | Esters, Amides |

Biological Applications

Cellular Processes and Signaling

- Research has indicated that this compound may influence cellular signaling pathways. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential effects on pain and inflammation pathways, warranting further investigation into its biological mechanisms .

Case Study: Anti-inflammatory Effects

- A study examining the compound's effects on inflammatory markers showed promising results in reducing edema in animal models. This aligns with its classification as a potential NSAID, similar to ibuprofen and naproxen.

Medical Applications

Therapeutic Potential

- The compound is being investigated for its analgesic properties. Preliminary studies suggest that it may provide relief from pain and inflammation, similar to established NSAIDs .

Mechanism of Action

- While specific mechanisms are not fully elucidated, insights from related compounds indicate that it may inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent pain relief.

Industrial Applications

Pharmaceutical Manufacturing

- In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various therapeutic agents. Its unique properties make it suitable for developing new drugs with improved efficacy and safety profiles .

Chemical Production

Mechanism of Action

The mechanism of action of 2-(2-methylcyclopentyl)acetic acid is not directly described in the provided literature. insights can be drawn from related compounds.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, highlighting differences in substituents, ring size, and functional groups:

Functional Group Analysis

- Carboxylic Acid vs. Ester : The free carboxylic acid group in this compound (pKa ~4.7) makes it more polar and reactive in acid-base reactions compared to its ester derivatives (e.g., methyl 2-(2-oxocyclohexyl)acetate) .

- Oxo Group Effects : The ketone in 2-(2-oxocyclopentyl)acetic acid increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the parent compound .

- Ring Strain : The cyclopropane derivative (2-(2-methylcyclopropyl)acetic acid) exhibits higher acidity (pKa ~3.5–4.0) due to ring strain destabilizing the conjugate base .

Biological Activity

2-(2-Methylcyclopentyl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H16O2

- CAS Number : 116530-98-4

- IUPAC Name : this compound

The structure of this compound features a cyclopentane ring with a methyl group and an acetic acid moiety, which may contribute to its unique biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.

- Antimicrobial Activity : Some investigations have indicated that this compound could exhibit antimicrobial effects, potentially useful against various pathogens.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Pain Relief :

- In another case study involving chronic pain models, administration of the compound resulted in notable pain relief, comparable to standard analgesics. This suggests that the compound could be further developed for pain management applications.

-

Antimicrobial Testing :

- Laboratory tests demonstrated that this compound exhibited activity against specific bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the exact mechanisms and efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic | Modulation of inflammatory pathways |

| Ibuprofen | Anti-inflammatory | COX inhibition |

| Acetaminophen | Analgesic | Central action on pain pathways |

The comparative analysis shows that while this compound shares some activities with well-known analgesics and anti-inflammatories, its unique structure may offer distinct advantages or mechanisms.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Clinical Trials : Conducting human clinical trials to assess safety and efficacy.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological effects.

- Formulation Development : Exploring various formulations for optimal delivery and efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-methylcyclopentyl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via esterification of cyclopentane derivatives followed by selective methylation. For example, sodium methoxide-mediated alkylation of cyclopentylacetic acid precursors under anhydrous conditions (40–60°C, 6–8 hrs) achieves moderate yields (~65%) . Hydrolysis with dilute HCl and subsequent acidification isolates the pure product. Industrial protocols emphasize inert atmospheres and controlled temperature gradients to minimize side reactions .

Q. Which spectroscopic techniques are prioritized for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylcyclopentyl moiety and acetic acid backbone. Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₄O₂: 142.0994 g/mol). X-ray crystallography via SHELX programs resolves stereochemistry but requires high-purity crystals .

Q. How can purity and stability be ensured during storage of this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 210 nm). Moisture-sensitive samples require desiccants like silica gel .

Advanced Research Questions

Q. How does the stereochemistry of the methylcyclopentyl group influence enzymatic interactions?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) compare enantiomers’ binding affinities to target enzymes like cyclooxygenase-2. For in vitro assays, chiral HPLC separates enantiomers, and kinetic studies (IC₅₀ measurements) quantify inhibition. The cis-methyl configuration shows higher steric hindrance, reducing binding by ~30% compared to trans .

Q. What computational models predict the compound’s pharmacokinetic properties?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., SwissADME) estimate logP (~2.1) and bioavailability (55–60%). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict metabolic pathways, highlighting hepatic glucuronidation as a primary clearance route .

Q. How does ring strain in the cyclopentyl group affect reactivity in nucleophilic substitutions?

- Methodological Answer : Compared to cyclohexyl analogs, the cyclopentyl ring’s puckered geometry increases strain energy (~6 kcal/mol), enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., SN2 reactions with amines) show 20% faster rate constants for this compound derivatives versus non-cyclic analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile in vitro vs. in vivo results?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition) may overestimate potency due to artificial membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to adjust for bioavailability. In vivo murine models (oral administration, 10 mg/kg) reveal 40% lower efficacy than in vitro predictions, likely due to first-pass metabolism .

Experimental Design Considerations

Q. What controls are essential for assessing the compound’s anti-inflammatory activity?

- Methodological Answer : Include (1) vehicle controls (DMSO/saline), (2) positive controls (e.g., indomethacin for COX inhibition), and (3) cytotoxicity assays (MTT or LDH) to exclude false positives. Dose-response curves (0.1–100 µM) identify therapeutic windows. Triplicate measurements and blinded data analysis minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.